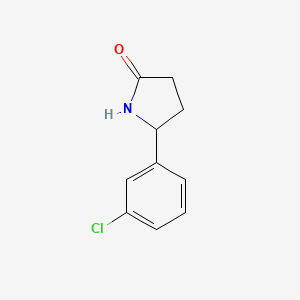

5-(3-Chlorophenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLQRRLXIFDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Chlorophenyl Pyrrolidin 2 One

Retrosynthetic Analysis of the 5-(3-Chlorophenyl)pyrrolidin-2-one Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategies focus on the key bonds that form the heterocyclic ring and attach the aryl substituent.

One common approach involves the disconnection of the amide bond within the lactam ring. This leads back to a linear precursor, 4-amino-4-(3-chlorophenyl)butanoic acid. This γ-amino acid can be cyclized through intramolecular condensation to form the target pyrrolidinone. The synthesis of the γ-amino acid itself can be envisioned from precursors such as a γ-keto acid, where the amino group is introduced via reductive amination.

Alternatively, a C-C bond disconnection offers another strategic pathway. A Friedel-Crafts-type reaction is a plausible route, where the bond between the phenyl ring and the C5 of the pyrrolidinone is broken. This retrosynthetic step points to a reaction between chlorobenzene and an electrophilic species derived from a pyroglutamic acid precursor, such as an N-acyliminium ion. This approach builds the aryl-substituted ring system in a convergent manner.

Further analysis might consider cycloaddition reactions, where the pyrrolidine (B122466) ring is formed in a single step from acyclic components. A [3+2] cycloaddition, for instance, would involve the reaction of an azomethine ylide with a suitable dipolarophile, constructing the five-membered ring with the potential for stereocontrol.

Classical Synthetic Routes to Pyrrolidin-2-one Derivatives

The synthesis of the core pyrrolidin-2-one structure is well-established, with several classical methods being adaptable for the preparation of 5-substituted analogs like this compound.

Lactamization, the intramolecular cyclization of an amino acid to form a cyclic amide, is a fundamental strategy for pyrrolidin-2-one synthesis.

One of the most industrially significant methods for producing the parent 2-pyrrolidinone involves the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. mdpi.com This process, while efficient for the unsubstituted lactam, can be conceptually adapted. For the synthesis of 5-substituted derivatives, the corresponding substituted γ-butyrolactone could be used, though the synthesis of such precursors can be complex.

A more versatile laboratory-scale approach is the cyclization of γ-amino acids. For the target molecule, this would involve the synthesis of 4-amino-4-(3-chlorophenyl)butanoic acid, followed by heating to induce intramolecular amide bond formation with the elimination of water. A common precursor to the required γ-amino acid is a γ-keto acid. For example, reductive amination of a γ-keto acid using various amines and a reducing agent can yield the N-substituted pyrrolidinone directly. researchgate.netresearchgate.net

Another route involves the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines, which generates γ-amino esters that undergo subsequent in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. researchgate.net

Table 1: Examples of Lactamization Precursors and Conditions

| Precursor | Reagents and Conditions | Product |

|---|---|---|

| γ-Butyrolactone | Ammonia, High Temperature, High Pressure | 2-Pyrrolidinone |

| γ-Amino Acid | Heat | Pyrrolidin-2-one |

| γ-Keto Acid | Amine, Reducing Agent (e.g., H₂, HBpin) | N-Substituted Pyrrolidin-2-one |

Cycloaddition reactions provide a powerful method for constructing the pyrrolidine ring in a single, often stereocontrolled, step. The [3+2] cycloaddition of an azomethine ylide with an alkene is a prominent example. nih.gov Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. unibo.it

The reaction of an azomethine ylide bearing a 3-chlorophenyl group with a suitable two-carbon dipolarophile would, in principle, yield the desired this compound scaffold. The efficiency and regioselectivity of such reactions are highly dependent on the nature of the substituents on both the dipole and the dipolarophile. These reactions are particularly valuable as they can establish multiple stereocenters simultaneously with a high degree of control. acs.org

Skeletal rearrangement strategies, such as ring contraction and expansion, offer less conventional but viable pathways to pyrrolidine derivatives.

Ring contraction of larger nitrogen-containing heterocycles, like pyridines or piperidines, can lead to the formation of a pyrrolidine ring. organic-chemistry.org For example, a photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. organic-chemistry.org Similarly, oxidative rearrangement of N-H piperidines using reagents like phenyliodine(III) diacetate can induce a ring contraction to yield pyrrolidine structures. rsc.org While these methods provide access to the core pyrrolidine skeleton, incorporating the specific 5-(3-chlorophenyl) substituent would require starting with a suitably substituted piperidine or pyridine, which may present its own synthetic challenges.

Ring expansion is a less common route for the synthesis of pyrrolidin-2-ones but has been noted in specific contexts, such as the ruthenium-catalyzed reaction between amines and α-carbonylcyclopropanes that results in a pyrrolidine via ring expansion. nih.gov

Advanced Synthetic Approaches to this compound and its Analogs

Modern synthetic chemistry offers advanced methods that provide greater control over the stereochemical outcome of the reaction, which is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.

The C5 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. Stereoselective synthesis aims to produce a single enantiomer preferentially.

Catalytic Asymmetric Synthesis: A powerful strategy involves the use of chiral catalysts to induce enantioselectivity in a key bond-forming step. For instance, the asymmetric hydrogenation of a pyrrole precursor or the enantioselective intramolecular hydroamination of an amino-alkene can create the chiral pyrrolidine ring with high enantiomeric excess. nih.gov A practical two-step route to α-arylpyrrolidines has been developed consisting of a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like L-proline or L-glutamic acid, to impart stereochemistry to the final product. The inherent chirality of the starting material is transferred through a series of reactions to the target molecule. For example, pyroglutamic acid, a derivative of glutamic acid, can serve as a chiral precursor for the synthesis of 5-aryl-2-pyrrolidinones via reactions that proceed through an N-acyliminium ion intermediate. researchgate.net

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a major field in asymmetric synthesis. Chiral pyrrolidine-based catalysts are themselves often used to catalyze a wide range of enantioselective transformations. The synthesis of these chiral pyrrolidines often relies on the principles of asymmetric synthesis, creating a feedback loop of innovation in the field. unibo.it

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst directs the formation of one enantiomer over the other. | High efficiency, atom economy, and enantioselectivity. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Readily available starting materials, well-defined stereochemistry. |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple starting materials. nih.govmdpi.com

The synthesis of heterocyclic scaffolds like pyrrolidin-2-one is well-suited to MCR strategies. A hypothetical MCR for this compound could involve the one-pot combination of 3-chlorobenzaldehyde, an amine source, a source of the C2-C3-C4 backbone (such as a β-keto ester or a malonate derivative), and a cyclization/reduction agent. nih.govresearchgate.net The reaction proceeds through a sequence of interconnected steps, such as imine formation, Michael addition, and subsequent intramolecular cyclization, all occurring in the same reaction vessel without the need to isolate intermediates. mdpi.com

For example, the Hantzsch dihydropyridine synthesis, a pseudo four-component reaction, combines an aldehyde, two equivalents of a β-keto ester, and ammonia to build a complex heterocycle in one pot. mdpi.com Similar principles are applied to synthesize a wide array of nitrogen-containing heterocycles. The development of new MCRs is an active area of research, offering powerful tools for creating libraries of structurally diverse compounds. nih.gov

Green Chemistry Principles in Pyrrolidin-2-one Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of pyrrolidin-2-ones aims to improve sustainability by minimizing waste, using safer solvents, and employing energy-efficient methods. unibo.it

A key goal of green chemistry is to reduce reliance on heavy metal catalysts and harsh reagents. Catalyst-free reactions, often conducted in environmentally benign solvents like water or ethanol, are highly desirable. rsc.org

An example of this approach is the one-pot, three-component domino reaction for synthesizing novel pyrrolidine-fused spirooxindoles. rsc.org This reaction proceeds between (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids under catalyst-free conditions at room temperature in an ethanol-water mixture. rsc.org The high yields and the avoidance of toxic solvents and column chromatography for purification underscore the eco-friendly nature of this methodology. rsc.org This strategy demonstrates that complex molecular architectures can be assembled efficiently while adhering to green chemistry principles.

Ultrasound-assisted synthesis employs ultrasonic irradiation to accelerate chemical reactions. nih.govuniv.kiev.ua The physical phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized high temperatures and pressures, leading to a significant enhancement of reaction rates and often higher yields. univ.kiev.ua

This technique is considered a green chemistry tool because it can reduce reaction times from hours to minutes, lower reaction temperatures, and decrease energy consumption. nih.govuniv.kiev.ua Ultrasound has been successfully used in one-pot, multi-component reactions to synthesize various heterocyclic compounds. nih.govmdpi.com For example, the synthesis of 1,2,3-triazole-linked 1,4-dihydropyridines via a five-component reaction was effectively carried out under ultrasonic irradiation. nih.gov This synergy between MCRs and ultrasound assistance provides a powerful and environmentally friendly platform for synthesizing complex molecules like this compound.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of the target compound and its synthetic intermediates are critical steps to ensure the final product's purity. Standard laboratory techniques are employed, tailored to the specific physical and chemical properties of the compounds involved.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial for effective purification.

Filtration: Following synthesis or recrystallization, solid products are typically isolated by filtration. Often, the reaction mixture is passed through a pad of a filtering agent like Celite® to remove fine solid catalysts (e.g., Pd/C) or by-products before concentration of the filtrate. nih.gov

Flash Column Chromatography: This is a widely used technique for purifying and separating compounds from complex mixtures. The crude material is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase) is then passed through the column under pressure, eluting the different components at different rates based on their polarity and affinity for the stationary phase. For a pyrrolidinone derivative, a mobile phase such as a mixture of ethyl acetate and petroleum ether is often effective. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC).

| Technique | Description | Typical Application | Example from Literature |

|---|---|---|---|

| Flash Chromatography | Separation based on polarity using a pressurized column of stationary phase (e.g., silica gel). | Primary purification of crude reaction mixtures. | Purification of 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one using an ethyl acetate:petroleum ether mobile phase. nih.gov |

| Filtration through Celite® | Removal of solid catalysts or fine particulates from a solution. | Post-hydrogenation workup to remove Pd/C catalyst. | A hydroxylamine intermediate was hydrogenated and the catalyst was filtered through a pad of Celite®. nih.gov |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Final purification of solid products to obtain high-purity material. | Final products were purified by recrystallization from isopropyl alcohol. mdpi.com |

Investigation of Molecular Interactions and Recognition Mechanisms in Vitro/mechanistic Focus

Biochemical Assay Development for Molecular Target Identification and Validation

The initial step in characterizing a novel compound like 5-(3-Chlorophenyl)pyrrolidin-2-one is the development and implementation of biochemical assays to identify and validate its molecular targets. These assays are typically conducted in cell-free systems to isolate the interaction between the compound and a potential target protein, such as a receptor or enzyme.

Enzyme Inhibition and Receptor Binding Assays:

High-throughput screening (HTS) campaigns often employ a variety of assay formats to test a compound against a library of known biological targets. For a compound with a pyrrolidin-2-one core, a structure found in various biologically active molecules, screening against a panel of G-protein coupled receptors (GPCRs) and enzymes would be a logical starting point.

Drawing parallels from the closely related compound PSNCBAM-1, which was identified as a cannabinoid CB1 receptor allosteric modulator, similar assays would be highly relevant for this compound. nih.govnih.gov Key assays would include:

Radioligand Binding Assays: These assays are used to determine if a compound can bind to a specific receptor. For instance, to test for interaction with the CB1 receptor, membranes from cells expressing the receptor would be incubated with a radiolabeled orthosteric ligand (e.g., [³H]CP55,940) in the presence and absence of this compound. nih.govnih.gov A change in the binding of the radioligand would indicate an interaction. PSNCBAM-1, for example, was shown to increase the binding of [³H]CP55,940, a characteristic of some allosteric modulators. nih.govacs.org

Functional Assays: These assays measure the functional consequence of a compound binding to its target.

[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins coupled to a GPCR. A negative allosteric modulator (NAM) would be expected to inhibit the agonist-stimulated [³⁵S]GTPγS binding. PSNCBAM-1 was confirmed to have such antagonist characteristics in this type of assay. nih.govnih.gov

cAMP Assays: For GPCRs linked to adenylyl cyclase, measuring changes in cyclic AMP (cAMP) levels can determine if a compound is an agonist or antagonist.

Calcium Mobilization Assays: In engineered cell lines where GPCR activation leads to the mobilization of intracellular calcium, fluorescence-based assays can be used to screen for modulators. nih.govcreative-bioarray.com This method is suitable for high-throughput screening and can identify agonists, antagonists, and allosteric modulators. nih.govcreative-bioarray.com For example, analogs of PSNCBAM-1 were evaluated for their ability to reduce the Emax of an agonist in CB1 calcium mobilization assays, confirming their negative allosteric modulator characteristics. acs.orgnih.gov

The development of these assays would be the foundational step in identifying whether this compound has a specific molecular target and in validating this interaction.

Kinetic and Equilibrium Binding Studies of this compound with Macromolecular Targets

Once a molecular target is identified, it is essential to quantify the binding affinity and kinetics of the interaction. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on the binding parameters.

SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions. In a typical SPR experiment, the macromolecular target (e.g., a purified receptor protein) is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a response signal.

From the resulting sensorgram, several key kinetic parameters can be determined:

Association rate constant (k_on): The rate at which the compound binds to the target.

Dissociation rate constant (k_off): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as k_off/k_on.

This technique is particularly valuable for screening small molecule libraries and for detailed characterization of lead compounds.

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound would be titrated into a solution containing the target macromolecule. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

While no specific SPR or ITC data is currently available for this compound, the following table illustrates the type of data that would be generated from such studies.

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Measures | Kinetic rates (k_on, k_off) and affinity (K_D) | Thermodynamic parameters (K_D, n, ΔH, ΔS) |

| Principle | Change in refractive index upon binding | Heat change upon binding |

| Labeling | Label-free | Label-free |

| Sample Consumption | Low | Higher |

| Throughput | High | Low to medium |

Exploration of Allosteric Modulation Phenomena

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This can lead to a modulation of the orthosteric ligand's affinity and/or efficacy. Given that the structurally related compound PSNCBAM-1 is a known allosteric modulator of the CB1 receptor, investigating this phenomenon for this compound is a critical area of research. unipi.itnih.govtocris.com

PSNCBAM-1 exhibits a complex pharmacological profile, acting as a positive allosteric modulator (PAM) in agonist binding assays (increasing the affinity of the orthosteric agonist) while functioning as a negative allosteric modulator (NAM) in functional assays (decreasing the efficacy of the orthosteric agonist). unipi.itnih.govnih.gov

Studies to explore allosteric modulation by this compound would involve:

Radioligand binding assays in the presence of a fixed concentration of an orthosteric agonist to see if the compound enhances or diminishes its binding.

Functional assays (e.g., calcium mobilization or [³⁵S]GTPγS) where the effect of the compound on the dose-response curve of an orthosteric agonist is measured. A change in the Emax or EC50 of the agonist would indicate allosteric modulation.

The following table summarizes the biological activity of PSNCBAM-1, which serves as a model for the potential allosteric properties that could be investigated for this compound.

| Assay | Agonist | Effect of PSNCBAM-1 | IC₅₀ / EC₅₀ |

| CB₁ Receptor Yeast Reporter Assay | CP55,940 | Antagonism | 45 nM |

| WIN55,212-2 | Antagonism | 209 nM | |

| [³H]CP55,940 Binding Assay | [³H]CP55,940 | Increased Binding (PAM) | 14.4 nM |

| Calcium Mobilization Assay | CP55,940 | Reduced Emax (NAM) | 32.5 nM |

Data for PSNCBAM-1. nih.govnih.govtocris.com

Studies on Cellular Uptake and Intracellular Distribution Mechanisms

Understanding how this compound enters cells and where it localizes is crucial for interpreting its biological activity. The physicochemical properties of the compound, particularly its lipophilicity, play a significant role in its ability to cross the cell membrane. The presence of a chlorophenyl group and a pyrrolidinone ring suggests that the molecule may have sufficient lipophilicity to allow for passive diffusion across the lipid bilayer. nih.gov

Experimental approaches to study cellular uptake and distribution (excluding in vivo implications) include:

Cell-based accumulation assays: Cultured cells are incubated with the compound, and after a specific time, the intracellular concentration is measured, often using techniques like liquid chromatography-mass spectrometry (LC-MS).

Fluorescence microscopy: If a fluorescently labeled version of the compound can be synthesized, its uptake and subcellular localization (e.g., cytoplasm, nucleus, mitochondria) can be visualized in real-time in living cells.

Permeability assays: In vitro models of biological barriers, such as the Caco-2 cell monolayer for intestinal absorption or the parallel artificial membrane permeability assay (PAMPA), can be used to predict the passive permeability of the compound.

Investigation of Interactions with Model Biological Membranes

To gain a more detailed mechanistic understanding of how this compound interacts with and crosses cell membranes, studies using model biological membranes are employed. These simplified systems, such as liposomes or supported lipid bilayers, allow for the investigation of specific lipid-drug interactions without the complexity of a complete cellular environment.

Studies on other pyrrolidone derivatives have shown that lipophilic derivatives can interact with and disrupt lipid membranes, enhancing the release of encapsulated dyes from liposomes. nih.gov This suggests that the lipophilicity of this compound could be a key determinant of its membrane interaction.

Techniques to study these interactions include:

Liposome leakage assays: The ability of the compound to disrupt the integrity of liposomes can be measured by monitoring the release of an encapsulated fluorescent dye.

Differential Scanning Calorimetry (DSC): This technique can be used to determine if the compound alters the phase transition temperature of the lipid bilayer, indicating an insertion into the membrane.

Nuclear Magnetic Resonance (NMR) spectroscopy: Solid-state NMR can provide detailed information about the orientation and dynamics of the compound within a lipid bilayer.

By systematically applying these in vitro and mechanistic approaches, a comprehensive understanding of the molecular interactions and recognition mechanisms of this compound can be achieved, providing a solid foundation for further pharmacological development.

Advanced Techniques for Protein-Ligand Complex Characterization

A comprehensive review of scientific literature and structural databases reveals a notable absence of publicly available studies utilizing advanced techniques such as cryo-electron microscopy (Cryo-EM) or X-ray crystallography to characterize the co-crystal structure of this compound in complex with a protein target.

While Cryo-EM and X-ray crystallography are powerful and widely used methods in structural biology for elucidating the three-dimensional structures of protein-ligand complexes at atomic resolution, no specific research detailing the application of these techniques to this compound has been published. Such studies would be invaluable for understanding its mechanism of action by providing precise details of its binding orientation, conformational changes in the target protein upon binding, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex.

The lack of such structural data means that the precise binding mode and the key amino acid residues involved in the recognition of this compound by its biological target(s) have not been experimentally determined at an atomic level. Future research employing these advanced structural biology techniques would be essential to provide a definitive understanding of its molecular interactions and to facilitate further structure-based drug design efforts.

Below is a table indicating the current status of structural data for the specified compound.

| Technique | Protein Target | PDB ID | Resolution (Å) | Status |

| X-ray Crystallography | Not Applicable | None | Not Applicable | No data available |

| Cryo-Electron Microscopy | Not Applicable | None | Not Applicable | No data available |

Derivatization and Analog Design Strategies for Structural Exploration

Design Principles for Modifying the Pyrrolidin-2-one Core

The pyrrolidin-2-one scaffold is a prevalent motif in many biologically active compounds and approved drugs, valued for its synthetic tractability and its ability to present substituents in a defined three-dimensional space. pnas.orgnih.gov Key design principles for its modification include:

Stereochemical Variation: The chiral center at the C5 position, bearing the 3-chlorophenyl group, is a critical point for modification. The synthesis of individual enantiomers and diastereomers is crucial, as different stereoisomers can exhibit distinct biological activities and metabolic profiles due to stereospecific interactions with biological targets. pnas.org

Substitution at C3 and C4 Positions: Introducing substituents at the C3 and C4 positions of the pyrrolidinone ring can significantly influence the molecule's conformation and polarity. This can be exploited to probe the binding pocket of a target protein or to modulate physicochemical properties such as solubility and permeability. Structure-activity relationship studies have shown that substituents at the C3 position of the pyrrolidin-2,5-dione scaffold, a related structure, strongly affect anticonvulsant activity. pnas.org

Ring Modification and Fusion: More advanced strategies involve altering the pyrrolidinone ring itself. This can include expanding or contracting the ring to a piperidinone or an azetidinone, respectively, to assess the impact of ring size on activity. Additionally, fusing the pyrrolidinone ring with other cyclic systems can create conformationally constrained analogs, which can provide valuable insights into the bioactive conformation.

| Modification Strategy | Rationale | Potential Impact |

|---|---|---|

| Stereochemical Variation at C5 | Exploit stereospecific interactions with biological targets. | Enhanced potency, selectivity, and improved pharmacokinetic profile. |

| Substitution at C3 and C4 | Probe binding pockets and modulate physicochemical properties. | Improved binding affinity, solubility, and permeability. |

| N-Functionalization | Introduce new binding interactions and modify metabolic stability. | Altered potency, selectivity, and pharmacokinetic properties. |

| Ring Modification/Fusion | Investigate the influence of ring size and conformation on activity. | Insights into bioactive conformation and potential for novel scaffolds. |

Strategies for Modifying the 3-Chlorophenyl Moiety and its Regioisomers

Positional Isomerism of the Chlorine Atom: A primary strategy involves the synthesis and evaluation of the ortho- (2-chlorophenyl) and para- (4-chlorophenyl) regioisomers of the parent compound. The position of the chlorine atom can drastically alter the molecule's electronic distribution, dipole moment, and steric profile, which in turn can affect its binding affinity and selectivity for a biological target. nih.gov The "magic chlorine" effect in drug discovery highlights how the introduction and positioning of chlorine atoms can significantly impact potency and other drug-like properties. pnas.org

Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) allows for a systematic investigation of the influence of electronegativity, size, and lipophilicity. For instance, fluorine substitution can block metabolic sites and enhance binding through hydrogen bond interactions, while bromine and iodine can introduce different steric and lipophilic characteristics. nih.gov

Substitution with Other Functional Groups: Replacing the chlorine with other electron-withdrawing or electron-donating groups (e.g., trifluoromethyl, methyl, methoxy) can probe the electronic requirements for activity. These modifications can also impact the metabolic stability of the phenyl ring.

| Chlorophenyl Moiety Modification | Rationale | Example Substituent/Moiety |

|---|---|---|

| Positional Isomerism | Investigate the impact of substituent position on activity. | 2-Chlorophenyl, 4-Chlorophenyl |

| Halogen Substitution | Modulate electronegativity, size, and lipophilicity. | -F, -Br, -I |

| Functional Group Replacement | Probe electronic and steric requirements for activity. | -CF3, -CH3, -OCH3 |

| Phenyl Ring Bioisosteres | Alter physicochemical properties and explore new chemical space. | Pyridyl, Thienyl, Pyrazolyl |

Synthesis and Characterization of Structural Analogs for Systematic Mechanistic Exploration

The synthesis of structural analogs of "5-(3-Chlorophenyl)pyrrolidin-2-one" is essential for systematic mechanistic exploration. Various synthetic routes can be employed to generate a diverse set of analogs.

A straightforward approach to synthesizing 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines. pnas.org This method allows for the introduction of various substituents on both the phenyl ring at the 5-position and the nitrogen atom at the 1-position. For instance, the synthesis of 5-(3-chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one has been reported using this methodology. pnas.org Other synthetic strategies include multicomponent reactions and the cyclization of N-substituted-2-alleneamides, which offer efficient ways to construct the pyrrolidinone core with diverse substitution patterns. nih.govresearchgate.net

Once synthesized, the structural characterization of these analogs is crucial. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. Techniques like NOESY can be used to determine the relative configuration of substituents on the pyrrolidinone ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the characteristic lactam carbonyl (C=O) stretch.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.

These characterization techniques provide the detailed structural information necessary to correlate specific structural features with observed activities in mechanistic studies.

Bioisosteric Replacements and Their Impact on Molecular Recognition

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physicochemical or steric properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netnih.gov

For "this compound," bioisosteric replacements can be considered for both the 3-chlorophenyl moiety and the pyrrolidin-2-one core.

Bioisosteres for the 3-Chlorophenyl Moiety:

Classical Bioisosteres: The chlorine atom can be replaced by other groups of similar size and electronic character, such as a methyl group or a trifluoromethyl group. The entire phenyl ring can be replaced by other aromatic rings like thiophene or pyridine. wikipedia.org These changes can influence the molecule's interaction with hydrophobic pockets and its susceptibility to metabolic oxidation.

Non-Classical Bioisosteres: More diverse replacements could include saturated rings like cyclohexane to reduce aromatic character and potentially improve solubility, or smaller heterocyclic rings to introduce new interaction points.

Bioisosteres for the Pyrrolidin-2-one Core:

Ring Equivalents: The pyrrolidin-2-one ring can be considered a bioisostere of other five-membered rings such as tetrahydrofuran or tetrahydrothiophene, where the lactam nitrogen is replaced by oxygen or sulfur, respectively. stanford.edu This would probe the importance of the hydrogen bond accepting and donating capabilities of the lactam.

Open-Chain Analogs: Cleavage of the C-N bond of the lactam could lead to flexible γ-amino acid derivatives, which could adopt different conformations and provide insights into the conformational requirements for binding.

The impact of these bioisosteric replacements on molecular recognition is profound. By altering the size, shape, electronics, and hydrogen bonding capacity of the molecule, these changes can either enhance or diminish its affinity for a biological target. For example, replacing the 3-chlorophenyl group with a pyridyl ring could introduce a hydrogen bond acceptor (the pyridine nitrogen) that might form a favorable interaction with the target protein, thereby increasing binding affinity. Conversely, replacing the pyrrolidin-2-one core with a more flexible open-chain analog might lead to an entropic penalty upon binding, resulting in decreased affinity.

Combinatorial Library Design and Synthesis for Structure-Mechanism Studies

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries, which can be screened to explore structure-activity relationships and elucidate mechanisms of action. wikipedia.org For "this compound," a combinatorial library could be designed to systematically probe the contributions of different structural features.

Library Design:

A focused library could be designed around the 5-aryl-pyrrolidin-2-one scaffold. The diversity elements would be introduced at key positions:

R1 (at the 5-position): A variety of substituted phenyl rings could be introduced to explore the effect of different electronic and steric properties. This would include regioisomers of the chlorophenyl group, as well as other substituted phenyls.

R2 (at the N1-position): A diverse set of amines could be used to introduce different alkyl and aryl substituents on the lactam nitrogen, probing the space available in the corresponding binding pocket.

R3 and R4 (at the 3- and 4-positions): If the synthetic route allows, different building blocks could be used to introduce substituents on the pyrrolidinone ring itself.

Synthesis:

Solid-phase synthesis is a particularly attractive method for constructing such libraries, as it allows for the use of excess reagents to drive reactions to completion and simplifies purification through simple washing steps. crsubscription.com A potential solid-phase synthesis strategy could involve attaching a suitable building block to a resin, followed by sequential reactions to build the pyrrolidinone core and introduce the various diversity elements. An encoding strategy, where each bead is tagged with a chemical identifier corresponding to the synthetic steps it has undergone, can facilitate the rapid identification of active compounds from the library. pnas.orgresearchgate.net

Screening and Mechanistic Insights:

The resulting library of compounds would then be screened in a high-throughput assay relevant to the biological target of interest. The data from the screen would provide a rich set of structure-activity relationships. For example, if compounds with electron-withdrawing groups on the 5-phenyl ring are consistently more active, it would suggest that a key interaction involves a region of low electron density on the ligand. Similarly, the preferred size and shape of the N1-substituent would provide information about the topology of the binding site. This systematic exploration of chemical space allows for a detailed understanding of the molecular interactions driving the activity of the "this compound" scaffold, thereby guiding the design of more potent and selective analogs.

Advanced Methodologies in 5 3 Chlorophenyl Pyrrolidin 2 One Research

Solid-State Chemistry of Pyrrolidinone Derivatives (e.g., co-crystallization with non-biological co-formers)

The solid-state properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability, are critically dependent on its crystalline form. Crystal engineering, particularly through co-crystallization, offers a powerful strategy to modify and optimize these properties without altering the chemical structure of the API itself.

Co-crystallization involves combining an API with a benign, non-biological molecule, known as a co-former, in a specific stoichiometric ratio to form a new, multi-component crystalline solid. rsc.orgglobalresearchonline.net The components in a co-crystal are held together by non-covalent interactions, most commonly hydrogen bonds. globalresearchonline.net This technique is especially valuable for molecules that are non-ionizable or have poor salt-forming capabilities. nih.gov

The selection of a suitable co-former is a critical step, often guided by the principles of supramolecular chemistry. globalresearchonline.net The goal is to identify co-formers with functional groups that can form robust intermolecular interactions, or "supramolecular synthons," with the API. globalresearchonline.net For a pyrrolidinone derivative like 5-(3-Chlorophenyl)pyrrolidin-2-one, the lactam ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it an excellent candidate for forming co-crystals with various co-formers, such as those containing carboxylic acid or amide groups.

Virtual screening and molecular docking can be employed to predict the likelihood of co-crystal formation and the stability of the resulting crystal lattice, accelerating the experimental screening process. japsonline.com The formation of co-crystals can lead to significant improvements in the physicochemical properties of the parent compound.

Table 1: Illustrative Physicochemical Property Modulation via Co-crystallization of a Pyrrolidinone Derivative

| Property | Original Pyrrolidinone Derivative | Co-crystal with Co-former A (e.g., Carboxylic Acid) | Co-crystal with Co-former B (e.g., Saccharin) |

| Melting Point | 150 °C | 135 °C | 175 °C |

| Aqueous Solubility | 0.1 mg/mL | 1.5 mg/mL | 0.9 mg/mL |

| Dissolution Rate | Low | High | Moderate |

| Physical Stability | Moderate | High | High |

This table presents hypothetical data to illustrate the potential impact of different non-biological co-formers on the properties of a model pyrrolidinone compound.

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways (e.g., oxidation, hydrolysis kinetics)

Understanding the chemical reactivity and degradation pathways of this compound is essential for determining its stability, shelf-life, and potential metabolic fate. Mechanistic investigations focus on how the molecule breaks down under various conditions, such as exposure to light, heat, humidity, and oxidative or pH-driven environments.

Two primary degradation pathways for the pyrrolidinone scaffold are hydrolysis and oxidation.

Hydrolysis: The lactam (cyclic amide) bond in the pyrrolidin-2-one ring is susceptible to hydrolysis, which involves the cleavage of this bond by water. This reaction is typically catalyzed by acidic or basic conditions and leads to the opening of the ring to form an amino acid derivative. The kinetics of this process can be studied by monitoring the disappearance of the parent compound over time under controlled pH and temperature conditions. The rate constants and half-life of the compound can then be determined.

Oxidation: The pyrrolidinone ring can also undergo oxidation. Electrochemical methods have been developed for the selective oxidation of pyrrolidines to pyrrolidinones, indicating the ring's susceptibility to oxidative processes. organic-chemistry.org In the context of degradation, oxidative pathways can be initiated by atmospheric oxygen, reactive oxygen species, or other oxidizing agents, potentially leading to the formation of various oxidized metabolites. The degradation of related nitrogen heterocyclic compounds often begins with cleavage of a C-N bond, followed by deamination and further oxidation. nih.gov

Detailed mechanistic studies often employ a combination of experimental techniques, such as High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) for the identification of degradation products. Computational chemistry can further elucidate the reaction mechanisms and transition states involved in these degradation processes. mdpi.com

Table 2: Hypothetical Hydrolysis Kinetics of this compound

| Condition | pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |

| Acidic | 2.0 | 40 | 5.5 x 10⁻⁶ | 35 |

| Neutral | 7.0 | 40 | 1.1 x 10⁻⁷ | 1750 |

| Basic | 10.0 | 40 | 8.3 x 10⁻⁶ | 23 |

This table provides hypothetical kinetic data to illustrate the influence of pH on the rate of hydrolytic degradation of the lactam ring.

Applications of Flow Chemistry in Pyrrolidinone Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. nih.gov In a flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react. nih.gov This technology offers numerous advantages for the synthesis of pyrrolidinones and other pharmaceutical intermediates, including enhanced control, safety, and scalability. nih.govnih.gov

Key benefits of applying flow chemistry to pyrrolidinone synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, enabling precise temperature control and minimizing the risk of thermal runaways in exothermic reactions. nih.gov This also improves mixing and mass transfer, often leading to higher yields and purities. nih.gov

Improved Safety: Flow chemistry allows for the safe handling of hazardous reagents or unstable intermediates by generating them on-demand in small quantities. youtube.com The small reactor volume inherently limits the amount of energetic material present at any given time, significantly reducing operational risk. thieme-connect.de

Scalability and Reproducibility: Scaling up a reaction in a flow system is often achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). This approach avoids the complex and often unpredictable challenges associated with scaling up batch reactors. jst.org.in The precise control over reaction parameters ensures high reproducibility between runs. nih.gov

Telescoped Reactions: Flow systems can be designed to perform multiple reaction steps sequentially without isolating intermediates. youtube.com This "telescoping" of reactions can significantly shorten synthesis times and reduce waste. youtube.com

Table 3: Comparison of Batch vs. Flow Synthesis for a Key Pyrrolidinone Formation Step

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Volume | 5 L | 10 mL |

| Reaction Time | 12 hours | 15 minutes (residence time) |

| Temperature Control | ± 5 °C (potential for hotspots) | ± 0.5 °C (isothermal) |

| Yield | 75% | 92% |

| Safety Profile | Moderate risk (large volume) | High (low reactive inventory) |

| Scalability | Complex, requires re-optimization | Straightforward (run longer) |

This table provides a comparative example based on typical advantages observed when converting a synthetic process from batch to flow chemistry.

Machine Learning and AI in Molecular Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com For research involving this compound, these computational tools can be used to design novel derivatives with improved properties and to predict their biological activities and physicochemical characteristics.

Molecular Design and Generation: Generative AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn from existing chemical databases to design entirely new molecules. chemrxiv.orgeaspublisher.com By providing the model with a desired property profile, these algorithms can generate novel pyrrolidinone derivatives that are predicted to be active against a specific biological target while maintaining drug-like properties. chemrxiv.org

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to correlate the structural features of molecules with their experimental properties. nih.gov By training a model on a dataset of known pyrrolidinone derivatives and their measured activities, a predictive QSAR model can be built. This model can then rapidly screen virtual libraries of new compounds to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. researchgate.net Modern approaches often use graph neural networks (GNNs) that learn directly from the 2D or 3D structure of the molecule. easpublisher.com

ADMET Prediction: A critical application of AI is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com Early prediction of poor ADMET properties can prevent the costly failure of drug candidates in later stages of development. AI models can predict properties like solubility, permeability, metabolic stability, and potential toxicity for novel pyrrolidinone designs. eurekalert.orgnewswise.com

Table 4: Performance of a Hypothetical Machine Learning Model for Predicting Biological Activity of Pyrrolidinone Derivatives

| Machine Learning Algorithm | R² (Coefficient of Determination) | MAE (Mean Absolute Error) | Use Case |

| Random Forest | 0.82 | 0.25 log units | QSAR for binding affinity prediction |

| Graph Neural Network (GNN) | 0.88 | 0.19 log units | Predicting activity from molecular graph |

| Support Vector Machine (SVM) | 0.79 | 0.29 log units | Classification (Active vs. Inactive) |

This table shows typical performance metrics for different ML models in a QSAR task. R² indicates how well the model's predictions fit the actual data, while MAE measures the average magnitude of the errors in the predictions.

Future Directions and Emerging Research Avenues

Exploration of Uncharted Synthetic Pathways for Complex Pyrrolidinone Frameworks

The core pyrrolidinone structure is a well-established pharmacophore, but the exploration of its full potential is limited by the reach of traditional synthetic methods. researchgate.netresearchgate.net Emerging research avenues focus on developing novel strategies to build more complex and diverse molecular architectures that are not easily accessible through conventional means. Diversity-Oriented Synthesis (DOS) has emerged as a powerful methodology to synthesize diverse libraries of natural product-like molecules. cam.ac.uk This approach, in contrast to target-oriented synthesis, aims to explore uncharted regions of chemical space by creating structurally diverse molecules from a common starting point. cam.ac.ukcam.ac.uk For 5-(3-Chlorophenyl)pyrrolidin-2-one, a DOS approach could generate a library of derivatives with varied stereochemistry, skeletal frameworks, and appendage diversity, significantly expanding the structure-activity relationship landscape.

Furthermore, modern catalytic methods are enabling the construction of pyrrolidinone rings with greater efficiency and control. For instance, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed as a transition-metal-free method for constructing highly functionalized 2-pyrrolidinones with broad substrate scope and high efficiency. rsc.org Another promising area is the use of copper-catalyzed intramolecular C–H amination of N-halide amides, which provides a direct and selective route to form the pyrrolidine (B122466) ring. nih.govacs.org Mechanistic studies of these copper-catalyzed reactions, supported by Density Functional Theory (DFT) investigations, have begun to elucidate the catalytic cycle, paving the way for more rational catalyst design and the synthesis of previously inaccessible complex pyrrolidinone frameworks. acs.org Applying these uncharted pathways to precursors of this compound could yield novel analogs with enhanced or entirely new properties.

| Synthetic Strategy | Description | Potential Application to this compound |

| Diversity-Oriented Synthesis (DOS) | Employs branching and divergent pathways to generate a wide range of structurally diverse molecules from a simple starting material. cam.ac.ukcam.ac.uk | Creation of a large library of derivatives with varied skeletal structures and stereochemistry to explore new areas of chemical space. |

| NHC-Catalyzed Radical Cyclization | A transition-metal-free method using N-heterocyclic carbenes to catalyze the formation of functionalized 2-pyrrolidinones. rsc.org | Efficient synthesis of complex derivatives under mild conditions with high functional group compatibility. |

| Copper-Catalyzed C-H Amination | Intramolecular amination of unactivated C(sp3)-H bonds to form the pyrrolidinone ring, offering high regio- and chemoselectivity. nih.govorganic-chemistry.org | Direct and selective synthesis of the core ring structure or its analogs, potentially reducing step count and improving yield. |

Development of Novel Computational Methodologies for Enhanced Predictive Power

Computational chemistry is an indispensable tool in modern drug discovery and materials science. nih.gov For a specific molecule like this compound, predictive modeling can guide synthetic efforts and prioritize experimental testing. While Quantitative Structure-Activity Relationship (QSAR) models have been used for decades, their predictive power can be limited. nih.gov The future lies in the development of more sophisticated computational methodologies that integrate different layers of information.

Novel approaches are combining machine learning with molecular thermodynamics to more accurately predict fundamental physicochemical properties, such as drug solubility in various solvents. scribd.com These models utilize molecular descriptors and advanced algorithms, like neural networks, to achieve higher predictive accuracy than traditional methods. scribd.com For this compound, such models could predict its solubility, membrane permeability, and metabolic stability, which are critical for assessing its potential as a bioactive agent.

Furthermore, structure-based methods like molecular docking and molecular dynamics (MD) simulations are becoming more powerful for predicting interactions with biological targets. nih.govmdpi.com These methods can elucidate the binding modes of a ligand within a protein's active site and estimate the binding free energy. mdpi.com The development of advanced force fields and sampling algorithms is enhancing the accuracy of these predictions, allowing for a more reliable in silico screening of compounds like this compound against various protein targets. researchgate.net

Integration of Advanced Mechanistic Studies with Systems Chemistry Approaches

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. uab.cat For the synthesis of pyrrolidinones, detailed mechanistic studies, combining experimental and computational approaches, have been instrumental in understanding transformations like copper-catalyzed C-H amination. nih.govacs.org These studies involve isolating reaction intermediates and investigating the influence of catalyst structure and reactants on the reaction pathway. acs.orguab.cat

The integration of such detailed mechanistic knowledge with systems chemistry represents a promising future direction. Systems chemistry investigates complex chemical systems as a whole, focusing on the emergent properties that arise from the network of interacting molecules. By treating the synthesis and subsequent reactions of this compound and its derivatives as a chemical system, researchers could potentially uncover novel reaction pathways and self-organizing structures that are not apparent from studying individual reactions in isolation. This approach could lead to the development of more efficient and innovative synthetic strategies for producing complex molecules.

Addressing Methodological Challenges in the Academic Study of this compound

The academic investigation of a specific, non-commercial compound like this compound presents several methodological challenges that future research must address.

Stereoselective Synthesis: The pyrrolidinone scaffold often contains chiral centers, and the biological activity of stereoisomers can differ significantly. A major challenge is the development of robust and scalable asymmetric synthetic routes to access enantiopure forms of this compound and its derivatives. While methods for asymmetric synthesis of pyrrolidinones exist, their applicability to this specific substitution pattern may require significant optimization. capes.gov.br

Analytical Characterization: As more complex derivatives are synthesized, their unambiguous characterization becomes more challenging. Advanced analytical techniques, including multi-dimensional NMR and high-resolution mass spectrometry, are essential. A significant challenge, analogous to that seen in the study of novel psychoactive substances, is the development of standardized analytical methods for the detection and quantification of these compounds and their metabolites in complex biological matrices. researchgate.net

Target Identification and Validation: A primary hurdle in studying any novel compound is identifying its biological target(s). Without a known target, biological screening can be unfocused and resource-intensive. Future research will require the use of high-throughput screening and advanced chemical biology techniques, such as affinity-based proteomics, to identify protein binding partners and elucidate the mechanism of action.

Cross-Disciplinary Research Opportunities in Chemical Biology (mechanistic focus)

Chemical biology utilizes small molecules as probes to study and manipulate biological systems at a molecular level. This discipline offers significant opportunities to understand the mechanistic basis of the biological activities of this compound. Instead of simply screening for activity, a chemical biology approach would focus on designing and synthesizing derivatives that can act as tools for biological investigation.

One key opportunity lies in the development of chemical probes. This could involve synthesizing analogs of this compound that incorporate reporter tags, such as fluorescent dyes or biotin, while retaining their biological activity. These probes could then be used in cellular imaging to determine their subcellular localization or in affinity chromatography experiments to isolate their protein targets.

Another avenue involves using the this compound scaffold to design specific enzyme inhibitors or modulators. By understanding the structure-activity relationship, medicinal chemists can rationally design derivatives that selectively interact with a particular protein. This interdisciplinary effort, combining synthetic chemistry with molecular and cell biology, is crucial for translating a bioactive "hit" compound into a validated molecular probe or therapeutic lead. enamine.netsemanticscholar.org This mechanistic focus allows researchers to move beyond asking if a compound is active to understanding how and why it exerts its effects on a biological system.

Q & A

Q. What are the established synthetic routes for 5-(3-Chlorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization or condensation reactions. For example, ultrasound-assisted methods (e.g., 5-(3,3,3-trifluoro-2-oxopropylidene)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one synthesis) improve reaction efficiency by enhancing mixing and reducing reaction time . Traditional routes may involve Pd-catalyzed cross-coupling or ketone functionalization. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst loading (e.g., 5 mol% Pd(OAc)₂). Yield and purity should be monitored via HPLC or GC-MS.

Q. What characterization techniques are critical for confirming the structure of this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsion angles (e.g., C6—C1—C2—C3 = −1.00° in related pyrrolidinone derivatives) .

- NMR spectroscopy : and NMR identify substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., CHClNO requires m/z 207.05) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated area. Avoid incompatible materials like strong oxidizers. Use PPE (gloves, lab coat) and conduct reactions in a fume hood. Waste must be segregated and processed by certified facilities .

Advanced Research Questions

Q. How can SHELX programs resolve structural ambiguities in this compound derivatives?

SHELXL refines high-resolution crystallographic data, addressing challenges like twinning or disorder. For example, in ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, SHELX iteratively adjusts anisotropic displacement parameters and validates hydrogen bonding networks (e.g., H8A—C8—H8B = 105.6°) .

Q. How can researchers design bioactive derivatives of this compound for therapeutic applications?

- Functionalization : Introduce substituents at the pyrrolidinone nitrogen or chlorophenyl ring. For example, 4-[5-[(rac)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine derivatives show stress-related therapeutic potential .

- Structure-activity relationship (SAR) : Use MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., GPCRs or kinases). Docking studies guide modifications to enhance binding affinity .

Q. How should contradictory data from different synthetic methods be analyzed?

Compare yields, purity (via HPLC), and spectral data across methods. For instance, ultrasound synthesis (95% yield, 24 hours) vs. traditional thermal methods (70% yield, 48 hours) may reflect kinetic vs. thermodynamic control. Statistical tools (e.g., ANOVA) assess significance, while DFT calculations explain mechanistic differences .

Q. What strategies enable regioselective functionalization of the pyrrolidinone core?

Q. How does environmental surface chemistry impact the stability of this compound?

Adsorption studies using microspectroscopic imaging (e.g., AFM-IR) reveal degradation pathways on indoor surfaces (e.g., glass or steel). Oxidative stability is tested via exposure to ozone (50–100 ppb) in controlled chambers, with degradation products analyzed via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.